2,6-Dichloro-3-fluorobenzoic acid methyl ester
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Overview
Description
2,6-Dichloro-3-fluorobenzoic acid methyl ester is an organic compound with the molecular formula C8H5Cl2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen at position 3 is replaced by a fluorine atom. The carboxylic acid group is esterified with a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluorobenzoic acid methyl ester typically involves the esterification of 2,6-Dichloro-3-fluorobenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The purity of the final product is often ensured through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluorobenzoic acid methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.
Hydrolysis: Acidic or basic conditions with water can facilitate this reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,6-Dichloro-3-fluorobenzoic acid.
Reduction: Various reduced derivatives of the original ester.
Scientific Research Applications
2,6-Dichloro-3-fluorobenzoic acid methyl ester is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluorobenzoic acid methyl ester depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzoic acid methyl ester
- 3-Fluorobenzoic acid methyl ester
- 2,6-Dichloro-4-fluorobenzoic acid methyl ester
Uniqueness
2,6-Dichloro-3-fluorobenzoic acid methyl ester is unique due to the specific positioning of chlorine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
methyl 2,6-dichloro-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWDMXMLVCNBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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